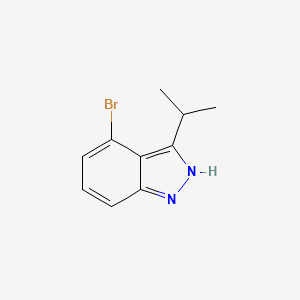

4-ブロモ-3-イソプロピル-1H-インダゾール

概要

説明

4-Bromo-3-isopropyl-1H-indazole is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-isopropyl-1H-indazole is made up of a heterocyclic structure composed of benzene and pyrazole rings . The molecular formula is C10H11BrN2 .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .科学的研究の応用

医薬品化学: 抗癌剤

4-ブロモ-3-イソプロピル-1H-インダゾールは、医薬品化学、特に抗癌剤としての可能性を探求されてきました。 インダゾール誘導体は、様々な腫瘍細胞株に対する抗増殖効果を含む、様々な生物学的活性を示すことが知られています 。これらは、癌治療戦略にとって重要な細胞周期のG0-G1期におけるブロックを引き起こすことによって、細胞の増殖を阻害することができます。

農業: 殺虫剤開発

農業分野では、インダゾール化合物は、殺虫剤開発における用途が調査されてきました。 インダゾール系誘導体の合成は、作物の保護と収量の向上に貢献する、潜在的な殺虫剤または殺菌剤特性を持つ新規化合物の創出につながる可能性があります .

材料科学: 有機半導体

4-ブロモ-3-イソプロピル-1H-インダゾールの構造モチーフは、有機半導体の開発における材料科学において注目されています。 これらの化合物は、次世代の電子デバイスの重要な要素である有機発光ダイオード(OLED)や有機太陽電池(OPV)用の材料の合成に使用することができます .

環境科学: 汚染物質の分解

インダゾール誘導体の環境への応用に関する研究には、汚染物質の分解における役割が含まれます。 これらの化合物は、有害物質の分解を助ける触媒系の一部となり、環境汚染を軽減することができます .

工業的用途: 化学合成

4-ブロモ-3-イソプロピル-1H-インダゾールを含むインダゾール誘導体は、工業的化学合成において貴重な存在です。 これらは、様々な化学薬品や医薬品の製造における中間体として役立ち、工業プロセスにおける汎用性と重要性を示しています .

分析化学: クロマトグラフィー分析

分析化学では、4-ブロモ-3-イソプロピル-1H-インダゾールは、標準物質または参照物質としてクロマトグラフィー分析で使用することができます。 その明確に定義された構造と特性により、高速液体クロマトグラフィー(HPLC)やその他の分析技術における方法開発とバリデーションに適しています .

生化学: 酵素阻害

インダゾール核は、多くの生物活性分子と構造的に類似しており、酵素阻害研究の候補となっています。 これは、様々な生化学的経路(疾患に関連する経路を含む)に関与するプロテアーゼなどの酵素の阻害剤を設計するために使用することができます .

薬理学: 創薬

最後に、薬理学では、4-ブロモ-3-イソプロピル-1H-インダゾールは、創薬における重要な足場です。 その修飾により、キナーゼ阻害剤や受容体モジュレーターなど、新しい治療法の開発に不可欠な、潜在的な治療用途を持つ新しい化合物が生まれます .

Safety and Hazards

4-Bromo-3-isopropyl-1H-indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

4-Bromo-3-isopropyl-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is often associated with cancer .

Mode of Action

It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways typically work by binding to specific proteins in these pathways, preventing their activation and subsequent signal transduction . This can lead to the inhibition of cell growth and proliferation.

Biochemical Pathways

The RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways are key biochemical pathways involved in cell growth, proliferation, and survival . By inhibiting these pathways, 4-Bromo-3-isopropyl-1H-indazole can potentially disrupt these processes, leading to the inhibition of cancer cell growth.

Result of Action

The result of the action of 4-Bromo-3-isopropyl-1H-indazole would be the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . This could potentially lead to the inhibition of cancer cell growth and proliferation.

生化学分析

Biochemical Properties

4-Bromo-3-isopropyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 4-Bromo-3-isopropyl-1H-indazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 4-Bromo-3-isopropyl-1H-indazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-Bromo-3-isopropyl-1H-indazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, 4-Bromo-3-isopropyl-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular responses and downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-isopropyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-isopropyl-1H-indazole remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-isopropyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-Bromo-3-isopropyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolism of 4-Bromo-3-isopropyl-1H-indazole can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 4-Bromo-3-isopropyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it can exert its effects on metabolic and detoxification processes .

Subcellular Localization

4-Bromo-3-isopropyl-1H-indazole exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

4-bromo-3-propan-2-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXVOZFTCDGRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699239 | |

| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693285-71-1 | |

| Record name | 4-Bromo-3-(1-methylethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)

![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)

![1-[4-(Benzyloxy)phenyl]-2-[(4-phenylbutan-2-YL)amino]propan-1-one](/img/structure/B1504567.png)

![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)

![2-[(2-Cyanoethyl)(phenyl)amino]ethyl phenylacetate](/img/structure/B1504572.png)